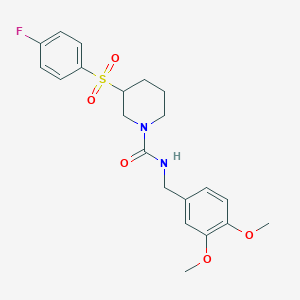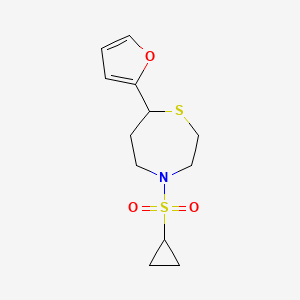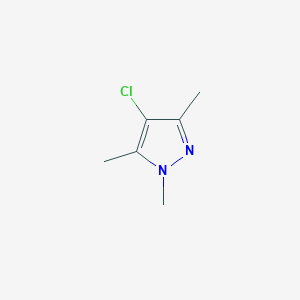
N-(3,4-dimethoxybenzyl)-3-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxybenzyl)-3-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide, also known as Compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The compound has been synthesized using a unique method and has shown promising results in various scientific research studies.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(3,4-dimethoxybenzyl)-3-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide involves the reaction of 3-((4-fluorophenyl)sulfonyl)piperidine-1-carboxylic acid with 3,4-dimethoxybenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride and pyridine to form the final product.
Starting Materials
3-((4-fluorophenyl)sulfonyl)piperidine-1-carboxylic acid, 3,4-dimethoxybenzylamine, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), acetic anhydride, pyridine
Reaction
Step 1: Dissolve 3-((4-fluorophenyl)sulfonyl)piperidine-1-carboxylic acid (1 equiv), 3,4-dimethoxybenzylamine (1.2 equiv), DCC (1.2 equiv), and DMAP (0.1 equiv) in anhydrous dichloromethane., Step 2: Stir the reaction mixture at room temperature for 24 hours., Step 3: Filter the precipitated dicyclohexylurea byproduct and wash the filter cake with dichloromethane., Step 4: Concentrate the filtrate under reduced pressure to obtain the crude intermediate., Step 5: Dissolve the crude intermediate in acetic anhydride (2 equiv) and pyridine (2 equiv)., Step 6: Stir the reaction mixture at room temperature for 24 hours., Step 7: Quench the reaction by adding water and extract the product with dichloromethane., Step 8: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product as a white solid.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethoxybenzyl)-3-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide X involves the inhibition of certain enzymes and proteins that play a crucial role in the development and progression of various diseases. It has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in the regulation of cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
N-(3,4-dimethoxybenzyl)-3-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide X has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and improve cognitive function in Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3,4-dimethoxybenzyl)-3-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide X in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its poor solubility in water and limited availability.
Direcciones Futuras
There are several future directions for the scientific research of N-(3,4-dimethoxybenzyl)-3-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide X, including its optimization for drug development, exploration of its potential applications in other diseases, and the development of new synthesis methods to improve its availability and solubility. Additionally, further studies are needed to elucidate the full mechanism of action of N-(3,4-dimethoxybenzyl)-3-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide X and its potential side effects.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxybenzyl)-3-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide X has been extensively studied for its potential applications in drug discovery and development. It has shown promising results in various scientific research studies, including its use as a potential treatment for cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)sulfonylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O5S/c1-28-19-10-5-15(12-20(19)29-2)13-23-21(25)24-11-3-4-18(14-24)30(26,27)17-8-6-16(22)7-9-17/h5-10,12,18H,3-4,11,13-14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOLFQXVBNPLTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCCC(C2)S(=O)(=O)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxybenzyl)-3-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2900963.png)
![4-[(4,5-dichloro-1H-imidazol-1-yl)methyl]benzonitrile](/img/structure/B2900964.png)
![4-{[(Tert-butoxy)carbonyl]amino}-2-(pyren-1-yloxy)butanoic acid](/img/structure/B2900966.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2900967.png)
![({2-[(3-Methylphenyl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B2900970.png)
![3-Methoxy-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1h-pyrazol-4-amine hydrochloride](/img/structure/B2900971.png)
![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2900972.png)
![3-[Chloro(difluoro)methyl]aniline](/img/structure/B2900975.png)
![(E)-4-[4-(diethoxymethyl)phenyl]-3-buten-2-one](/img/structure/B2900976.png)

![N-(3,5-dimethoxyphenyl)-2-[8-(4-methoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2900980.png)
![1-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-3-(3,4-dichlorophenyl)urea](/img/structure/B2900981.png)

![4-[(3-Chlorophenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid](/img/structure/B2900984.png)